34805-19-1, formally Boc-O-benzyl-L-tyrosine-N-hydroxysuccinimide ester, is a pre-activated, side-chain-protected amino acid building block engineered for direct amine acylation without secondary coupling reagents in peptide synthesis and bioconjugation [1]. By combining an N-hydroxysuccinimide (OSu) leaving group with a tert-butyloxycarbonyl (Boc) N-alpha protecting group and a benzyl (Bzl) ether on the phenolic side chain, this compound allows for immediate amide bond formation upon exposure to primary amines [2]. From a procurement perspective, this specific derivative is prioritized when manufacturers need to eliminate the variability and purification bottlenecks associated with in situ coupling reagents, while strictly preventing off-target O-acylation of the tyrosine side chain during complex solution-phase or solid-phase workflows.
Substituting 34805-19-1 with its free acid counterpart, Boc-Tyr(Bzl)-OH, forces workflows to rely on external coupling reagents (such as DCC or EDC), which introduces insoluble urea byproducts that complicate downstream purification and can induce partial racemization during activation [1]. Conversely, substituting with the side-chain unprotected analog, Boc-Tyr-OSu, exposes the highly nucleophilic phenolic hydroxyl group, leading to significant O-acylation side reactions and branched peptide impurities that drastically reduce the final yield of the target sequence[2]. Furthermore, replacing the Boc group with an Fmoc alternative is non-viable in base-sensitive synthetic routes, as the piperidine required for Fmoc removal will degrade susceptible conjugate cores, making the orthogonal Boc/Bzl strategy necessary for specific therapeutic assemblies [3].
The pre-activated OSu ester of Boc-Tyr(Bzl)-OSu allows for direct aminolysis without coupling reagents, generating only water-soluble N-hydroxysuccinimide as a byproduct, which is easily removed via aqueous washing to achieve >95% crude purity[1]. In contrast, using the free acid Boc-Tyr(Bzl)-OH with DCC generates dicyclohexylurea (DCU), an insoluble byproduct that traps the target peptide and typically requires labor-intensive chromatography, reducing recovered yields by 10-20% [2].
| Evidence Dimension | Crude purity and byproduct removal efficiency |
| Target Compound Data | Boc-Tyr(Bzl)-OSu (>95% crude purity, 100% water-soluble NHS byproduct) |
| Comparator Or Baseline | Boc-Tyr(Bzl)-OH + DCC (10-20% yield loss due to insoluble DCU entrapment) |
| Quantified Difference | Eliminates 10-20% yield loss and bypasses chromatographic purification of urea byproducts |
| Conditions | Solution-phase amide bond formation in DMF/DCM |
Eliminating DCU and other coupling byproducts drastically reduces solvent consumption and labor costs during industrial scale-up.
The robust benzyl ether protection on the tyrosine side chain of 34805-19-1 completely suppresses its nucleophilicity, resulting in <1% O-acylation side products during aggressive coupling cycles [1]. When the unprotected analog Boc-Tyr-OSu is utilized under identical basic coupling conditions, the free phenolic hydroxyl can react with activated esters, generating up to 20% branched or O-acylated impurities [2].
| Evidence Dimension | Rate of O-acylation side reactions |
| Target Compound Data | Boc-Tyr(Bzl)-OSu (<1% O-acylated impurities) |
| Comparator Or Baseline | Boc-Tyr-OSu (Up to 20% O-acylated impurities) |
| Quantified Difference | Reduces branching and O-acylation impurities by up to 20 percentage points |
| Conditions | Excess acylating agent in the presence of tertiary amines (e.g., DIEA) |
Preventing O-acylation ensures strict linear peptide elongation, which is critical for meeting regulatory purity standards in therapeutic peptide manufacturing.
The Boc N-alpha protecting group on 34805-19-1 is entirely stable to basic conditions, exhibiting 100% retention in 20% piperidine/DMF, allowing for selective manipulation of other base-labile groups in the molecule [1]. In direct contrast, Fmoc-protected comparators like Fmoc-Tyr(Bzl)-OSu undergo complete deprotection in under 5 minutes under the same conditions, rendering them useless for base-sensitive conjugate synthesis[2].
| Evidence Dimension | Stability to basic deprotection conditions |
| Target Compound Data | Boc-Tyr(Bzl)-OSu (100% stability in 20% piperidine/DMF for >24 hours) |
| Comparator Or Baseline | Fmoc-Tyr(Bzl)-OSu (<5 minute half-life in 20% piperidine/DMF) |
| Quantified Difference | Absolute retention of N-alpha protection under basic conditions compared to rapid cleavage |
| Conditions | Exposure to 20% piperidine in DMF at room temperature |
Boc-protection is mandatory for procurement when synthesizing prodrugs or conjugates that degrade under the basic conditions required for Fmoc chemistry.
Because it eliminates the need for in situ coupling reagents and avoids insoluble urea byproducts, 34805-19-1 is prioritized for large-scale solution-phase synthesis, allowing manufacturers to isolate pure intermediates via simple aqueous workups [1].
The pre-activated OSu ester reacts efficiently with primary amines (such as lysine residues) in aqueous or semi-aqueous buffers. The benzyl protection ensures that the tyrosine side chain does not interfere with the conjugation efficiency, making it a standard precursor for attaching protected tyrosine tags to macromolecules [2].
In synthetic routes where the core drug or linker is sensitive to basic conditions (e.g., certain ester or imide linkages), the Boc/Bzl protection strategy of 34805-19-1 allows for peptide elongation and subsequent global deprotection using acidic conditions (TFA or HF), completely bypassing the destructive basic conditions required by Fmoc alternatives [3].